2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
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Overview
Description
2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a compound belonging to the class of coumarins, which are known for their diverse biological and pharmacological activities. Coumarins are benzopyrone derivatives that have been widely studied for their potential therapeutic applications, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents. For example, the synthesis of similar compounds has been achieved using benzyl chloroformate and triethylamine in dichloromethane at room temperature . The reaction conditions may vary depending on the specific acylating agent and desired product.
Chemical Reactions Analysis
2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to the inhibition of carbonic anhydrase, microtubule polymerization, and tumor angiogenesis . Additionally, its enzyme inhibitory properties are due to its ability to bind to the active sites of cholinesterase and monoamine oxidase, preventing the breakdown of neurotransmitters .
Comparison with Similar Compounds
2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can be compared with other coumarin derivatives, such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has similar biological activities but differs in its acyl group, which can affect its solubility and reactivity.
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate: This compound has additional substituents that may enhance its pharmacological properties.
2-oxo-2H-chromen-7-yl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside: This glycoside derivative has different solubility and bioavailability characteristics.
Properties
Molecular Formula |
C23H23NO6 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C23H23NO6/c25-21(29-19-12-10-18-11-13-22(26)30-20(18)15-19)9-5-2-6-14-24-23(27)28-16-17-7-3-1-4-8-17/h1,3-4,7-8,10-13,15H,2,5-6,9,14,16H2,(H,24,27) |
InChI Key |
AYASNHLOMBXWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
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